
16-Hydroxy Capsaicin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxy Capsaicin-d3 is a chemical compound that belongs to the capsaicinoid family . It is a deuterated form of 16-hydroxy capsaicin, which is a natural compound found in chili peppers . This compound is commonly used in research studies to determine the biological effects of capsaicinoids in the human body .
Molecular Structure Analysis
The chemical formula of this compound is C18H21D3NO4 . It is a potent agonist of the transient receptor potential vanilloid subtype 1 (TRPV1) receptor, which is a cation channel involved in the detection of heat and pain .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that capsaicinoids like this compound are involved in various biological reactions. For instance, they interact with the TRPV1 receptor, triggering a sensation of heat and pain .Physical And Chemical Properties Analysis
The molecular weight of this compound is 329.43 g/mol . It has a melting point of 62-66°C and a boiling point of 612.6°C at 760 mmHg .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
1346606-77-6 |
|---|---|
Molekularformel |
C18H27NO4 |
Molekulargewicht |
324.435 |
IUPAC-Name |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
InChI-Schlüssel |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Synonyme |
(6E)-8-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



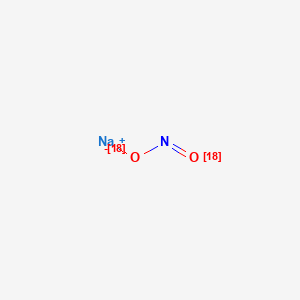
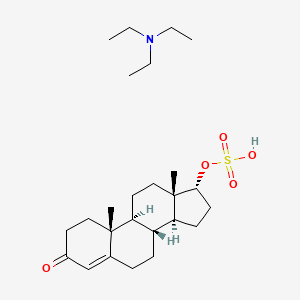

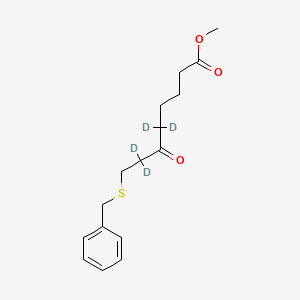
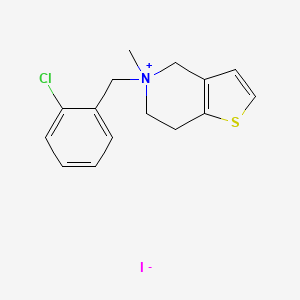



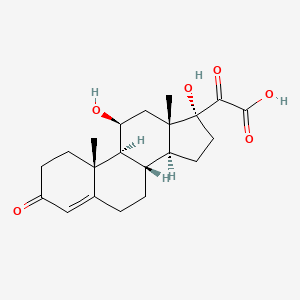
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
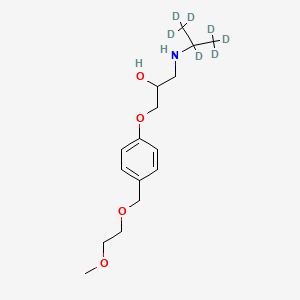
![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)